N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(14-9-12-3-1-2-4-13(12)19-14)18-10-15-20-16(21-24-15)11-5-7-23-8-6-11/h1-4,9,11,19H,5-8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOMTGMCEHQDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl derivative. This is followed by the formation of the 1,2,4-oxadiazole ring and subsequent coupling with the indole-2-carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs (Table 1) include oxadiazole- and indole-containing derivatives with variations in substituents and core heterocycles.
Table 1: Structural Comparison of Selected Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide | Indole + 1,2,4-oxadiazole | Oxan-4-yl (tetrahydropyran) at C3; indole-2-carboxamide at C5 | ~375.4* |
| 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) | Piperidine + 1,2,4-oxadiazole | 4-Fluorophenyl at C3; 2-methylphenyl carboxamide at N-piperidine | 424.5 |
| 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29) | Tetrazole | 4-Ethylphenyl at C5; tetrazolylmethyl at C2 | 272.3 |
| 1-Methyl-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]indazole-3-carboxamide | Indazole + triazolopyridine | 3-Methyl-1,2,4-oxadiazole at C7; methyl group at N1-indazole | ~434.4* |
*Estimated using molecular modeling tools due to lack of experimental data.
Pharmacological and Pharmacokinetic Properties
Binding Affinity and Target Engagement
- C22 : Demonstrated high binding affinity to Mtb targets (e.g., DprE1 enzyme) due to fluorophenyl and piperidine groups enhancing hydrophobic interactions .
- C29 : Exhibited moderate affinity via tetrazole-mediated hydrogen bonding but lower selectivity compared to C22 .
- The indole carboxamide could mimic natural substrates of Mtb enzymes, though experimental validation is needed .
ADMET and Drug-Likeness
- C22 and C29 : Both showed favorable ADMET profiles, with C22 having superior metabolic stability due to its piperidine ring .
- N-{[3-(Oxan-4-yl)...} : The oxan-4-yl group likely reduces hepatotoxicity risk compared to aryl substituents (e.g., 4-ethylphenyl in C29) . However, the indole moiety may pose cytochrome P450 inhibition risks, requiring further study.
Therapeutic Potential
- Antitubercular Activity : C22 and C29 were prioritized for Mtb inhibition, with C22 showing IC50 values comparable to first-line drugs . The user’s compound shares the oxadiazole scaffold critical for Mtb target engagement but lacks direct efficacy data.
- Solubility and Bioavailability : The oxan-4-yl group in the user’s compound may confer better aqueous solubility than C22’s fluorophenyl group, a hypothesis supported by similar tetrahydropyran-containing drugs .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes an oxadiazole ring and an indole moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives.
- Attachment of the Oxane Ring : Introduced via nucleophilic substitution reactions.
- Indole Coupling : The final step involves creating an amide bond between the oxadiazole derivative and the indole component.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole moieties exhibit notable antimicrobial activity. For instance, studies have shown that certain oxadiazole derivatives possess strong bactericidal effects against various bacterial strains, particularly Staphylococcus spp. . The mechanism behind this activity is believed to involve interference with gene transcription related to biofilm formation.
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. In a study assessing its effects on pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cells, it demonstrated significant cytotoxicity with median inhibitory concentrations (IC50) ranging from 26 nM to 86 nM, indicating potent anticancer properties compared to standard treatments like erlotinib .
| Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| Panc-1 | 26 | 33 (erlotinib) |
| MCF-7 | 86 | 33 (erlotinib) |
| HT-29 | 79 | 33 (erlotinib) |
| A549 | 71 | 80 (erlotinib) |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Topoisomerase I : Some oxadiazole derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription.
- Induction of Apoptosis : The compound acts as an apoptotic inducer by activating caspase pathways, leading to increased cell death in cancerous cells .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of similar compounds within the oxadiazole family:
- Cytotoxicity Studies : A group of synthesized 1,3,4-oxadiazoline derivatives showed varying levels of cytotoxicity against L929 normal cell lines with some compounds increasing cell viability at certain concentrations .
- Comparative Analysis : A literature review highlighted that compounds with an acetyl group exhibited greater antimicrobial activity than their non-acetylated counterparts, suggesting structural modifications can enhance biological efficacy .
Q & A
Q. What are the key synthetic routes for N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Formation of the oxadiazole ring : Cyclization of precursors (e.g., amidoximes) with activating agents like acetic anhydride under reflux .
Coupling with the indole moiety : Use of coupling reagents (e.g., EDC/HOBt) to attach the oxadiazole-methyl group to the indole-2-carboxamide core.
Optimization : Key parameters include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalysis : Sodium acetate in acetic acid enhances cyclization efficiency .
- Temperature control : Reflux (~110–120°C) ensures complete reaction while minimizing side products .
Yields can exceed 60% with rigorous purification (recrystallization from DMF/acetic acid mixtures) .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Structural confirmation requires:
- 1H/13C NMR : To verify proton environments (e.g., indole NH at ~12 ppm, oxadiazole methylene at ~4.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ expected at m/z ~383.15) .
- IR Spectroscopy : Confirms carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole ring vibrations .
- X-ray Crystallography : Resolves stereochemical ambiguities in the oxan-4-yl and oxadiazole groups .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antimicrobial Screening : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the oxadiazole’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Purity Differences : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility Issues : Use co-solvents (DMSO ≤1%) or nanoformulations to improve bioavailability in in vivo models .
Q. What strategies improve the compound’s bioavailability through structural modifications?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls on the oxan-4-yl ring) to enhance water solubility without compromising target binding .
- Prodrug Design : Convert the carboxamide to a methyl ester for improved membrane permeability, with enzymatic cleavage in target tissues .
- Bioisosteric Replacement : Replace the oxadiazole with a 1,3,4-thiadiazole to modulate metabolic stability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like SARS-CoV-2 Mpro (using Autodock Vina) .
- ADMET Prediction : Tools like SwissADME assess logP (target ~2–3), CYP450 metabolism (e.g., avoid 3A4 inhibition) .
- QSAR Modeling : Correlate substituent effects (e.g., oxan-4-yl vs. piperidine) with activity data to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
